molecular formula C20H20FN3O5S B2891152 3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 923226-23-7

3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2891152
CAS No.: 923226-23-7
M. Wt: 433.45
InChI Key: CXINSIGHWWIBQZ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methoxyphenyl group and a benzenesulfonamide side chain further modified with fluorine and methoxy substituents. With a molecular formula of C 20 H 21 FN 3 O 5 S and a molecular weight of 434.47 g/mol, this compound is supplied as a high-purity material for research applications. Compounds based on the pyridazinone scaffold are of significant interest in medicinal chemistry and chemical biology research. Structurally analogous molecules, particularly those incorporating a halogenated pyridazinone group, have been investigated as inhibitors of protein-protein interactions (PPIs) . For instance, research has shown that certain pyridazinone derivatives can act as covalent inhibitors by binding to cysteine residues on target proteins such as PRMT5, thereby disrupting its interaction with substrate adaptor proteins . The presence of a fluorine atom in the benzenesulfonamide ring of this compound may influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to use this chemical tool in in vitro assays to explore its potential biochemical and pharmacological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-28-15-5-3-14(4-6-15)18-8-10-20(25)24(23-18)12-11-22-30(26,27)16-7-9-19(29-2)17(21)13-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXINSIGHWWIBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Acids

The pyridazinone ring is synthesized from 4-(4-methoxyphenyl)-4-oxobutanoic acid (A ) and hydrazine hydrate under reflux in ethanol (4 h, 58–76% yield).

Reaction Scheme:
$$
\text{4-(4-Methoxyphenyl)-4-oxobutanoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{6-(4-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone} \,
$$

Key Conditions:

  • Solvent: Ethanol (30 mL per 0.01 mol substrate).
  • Temperature: Reflux (78–82°C).
  • Workup: Filtration and recrystallization from ethanol/water.

Oxidation to Aromatic Pyridazinone

The dihydropyridazinone intermediate is oxidized using glacial acetic acid under reflux (3 h) to yield the fully aromatic 6-(4-methoxyphenyl)-3(2H)-pyridazinone (B ).

Yield: 76% after recrystallization.

Functionalization of the Pyridazinone at Position 2

Acetohydrazide Formation

Ethyl 6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate (C ) is treated with hydrazine hydrate (99%) in ethanol (3 h, room temperature) to form the acetohydrazide derivative (D ).

Reaction Parameters:

  • Molar Ratio: 1:3 (ester to hydrazine).
  • Purification: Recrystallization from ethanol (yield: 76%).

Condensation with Sulfonamide Intermediates

The acetohydrazide (D ) undergoes condensation with 3-fluoro-4-methoxybenzenesulfonyl chloride (E ) in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Optimization Notes:

  • Solvent: Dichloromethane or THF.
  • Base: Triethylamine (2.5 equiv) to scavenge HCl.
  • Yield: ~70% after column chromatography.

Synthesis of the Ethyl Sulfonamide Side Chain

Preparation of 2-Aminoethyl Sulfonamide

3-Fluoro-4-methoxybenzenesulfonyl chloride (E ) is reacted with ethylenediamine in aqueous NaOH (0–5°C) to yield 2-aminoethyl-3-fluoro-4-methoxybenzenesulfonamide (F ).

Critical Parameters:

  • Temperature Control: ≤5°C to prevent di- or polysubstitution.
  • Workup: Acidification with HCl to precipitate the product (yield: 65%).

Coupling to Pyridazinone Core

The amine (F ) is alkylated with 2-chloro-6-(4-methoxyphenyl)-3(2H)-pyridazinone (G ) using K2CO3 in DMF (80°C, 12 h).

Key Data:

  • Molar Ratio: 1:1.2 (pyridazinone to amine).
  • Yield: 68% after recrystallization from acetonitrile.

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production, the pyridazinone cyclocondensation and sulfonamide coupling steps are performed in continuous flow reactors to enhance mixing and thermal control.

Advantages:

  • 20% higher yield compared to batch processes.
  • Reduced reaction time (2 h vs. 4 h for batch).

Purification Strategies

  • Crystallization: Ethanol/water mixtures for pyridazinone intermediates.
  • Chromatography: Silica gel (hexane/EtOAc) for final product purification.

Analytical Characterization Data

Intermediate Melting Point (°C) Molecular Formula Confirmation Technique
B 221 C₁₁H₁₀N₂O₂ ¹H NMR, IR
D 206 C₁₃H₁₃FN₄O₃ MS, ¹³C NMR
F 158–160 C₉H₁₁FN₂O₃S HPLC (purity >98%)

Challenges and Mitigation Strategies

Regioselectivity in Pyridazinone Formation

Issue: Competing formation of 4,5-dihydro vs. fully aromatic pyridazinone.
Solution: Controlled oxidation with acetic acid and rigorous temperature monitoring.

Sulfonamide Hydrolysis

Issue: Degradation under acidic conditions during coupling.
Solution: Use of aprotic solvents (e.g., DMF) and neutral pH buffers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain bacterial strains due to its sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly as antibacterial or anti-inflammatory drugs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide likely involves the inhibition of enzymes critical for bacterial growth, such as dihydropteroate synthase. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for these enzymes, thereby blocking the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone and Sulfonamide Moieties

The following compounds share the pyridazinone-sulfonamide scaffold but differ in substituents, influencing physicochemical and biological properties:

Compound Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-Fluoro-4-methoxybenzenesulfonamide; 4-methoxyphenyl-pyridazinone ~437.9 Balanced electron-withdrawing (F) and donating (OCH₃) groups; ethyl linker enhances conformational flexibility.
3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 3-Chloro-4-fluoro 437.9 Chloro substituent increases lipophilicity; potential for enhanced membrane permeability but higher metabolic stability concerns.
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 2-Chloro 419.9 Ortho-chloro substitution may sterically hinder target binding; reduced electron-withdrawing effect compared to fluoro.
3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 3-Fluoro (no 4-methoxy) 403.4 Absence of 4-methoxy reduces electron-donating effects, potentially altering interaction with polar residues in binding pockets.
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) 4-Nitrobenzyloxy on pyridazinone 425.05 (calc.) Nitro group introduces strong electron-withdrawing effects; may improve binding to electron-deficient enzyme active sites.
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Trifluoromethoxy on benzene; pyridinyl on pyridazinone ~450 (est.) Trifluoromethoxy enhances metabolic stability and hydrophobicity; pyridinyl may facilitate π-π stacking interactions.

Functional Group Impact on Properties

  • Electron Effects: Fluoro and Chloro: Increase lipophilicity and metabolic stability but may reduce solubility. The target compound’s 3-fluoro substitution avoids steric clashes seen in ortho-chloro analogs . Methoxy: Enhances solubility via hydrogen bonding and modulates electronic effects on the aromatic ring. The dual methoxy groups in the target compound likely improve target affinity compared to mono-substituted analogs .

Spectroscopic Characterization

  • NMR :
    • Target compound’s ¹H NMR would show distinct peaks for ethyl linker protons (~δ 3.5–4.0 ppm) and aromatic protons influenced by fluorine and methoxy substituents (e.g., deshielding at δ 7.5–8.0 ppm). This contrasts with nitro-substituted 5b, where aromatic protons resonate downfield (δ 8.21–8.34 ppm) .
  • HRMS : All compounds show precise mass agreement (e.g., 5b: calc. 425.0526, found 425.0528 ), confirming synthetic accuracy.

Biological Activity

3-Fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridazinone moiety, and fluorinated and methoxylated aromatic rings. Its structure can be represented as follows:

C19H21FN4O4S\text{C}_{19}\text{H}_{21}\text{F}\text{N}_4\text{O}_4\text{S}

This molecular configuration is significant for its interaction with biological targets, particularly enzymes and receptors.

Research indicates that compounds similar to this compound may modulate various biological pathways:

  • Protein Kinase Inhibition : Compounds with similar structures have been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models .
  • Dopamine Transporter Interaction : Analogous compounds have demonstrated the ability to act as dopamine uptake inhibitors, suggesting potential applications in treating neurodegenerative disorders .

Antitumor Activity

A series of studies have assessed the antitumor efficacy of related compounds. For instance, fluoro-, methoxyl-, and amino-substituted derivatives have been synthesized and tested against various cancer cell lines (e.g., MDA-MB-468, HT29). These studies reported low micromolar GI50 values, indicating potent growth inhibition .

In Vitro Studies

In vitro assays have revealed that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression. For example, compounds structurally related to this compound were found to significantly enhance apoptosis in breast cancer cells when combined with cytochrome P450 inducers .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In a recent study, a derivative similar to the compound was tested against multiple human cancer cell lines. The results showed that it inhibited cell proliferation with an IC50 value ranging from 0.5 to 5 µM across different cell types, making it a candidate for further development as an anticancer agent .
  • Neuropharmacological Effects : Another investigation focused on the dopamine transporter interaction revealed that certain derivatives could effectively block dopamine uptake without significant affinity for serotonin or norepinephrine transporters, indicating a selective mechanism that could be exploited for treating disorders like Parkinson's disease .

Data Tables

Here are summarized findings from relevant studies:

CompoundTargetIC50 (µM)Mechanism
3-Fluoro-4-methoxy-N-(...)MDA-MB-4681.5Apoptosis induction
Similar DerivativeHT292.0Cell cycle arrest
Related CompoundDopamine Transporter0.8Uptake inhibition

Q & A

Q. Critical Considerations :

  • Purity Control : Use HPLC or LC-MS to monitor intermediates, as residual solvents (e.g., DMF) can interfere with downstream reactions .
  • Reaction Solvents : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives with similar structural motifs?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) affect IC50 values. Standardize protocols using guidelines from and .
  • Structural Isomerism : The position of fluorine (para vs. meta) and methoxy groups significantly alters binding affinity. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to validate interactions .
  • Metabolic Stability : Conflicting in vivo results may stem from cytochrome P450-mediated degradation. Perform microsomal stability assays with LC-MS/MS quantification .

Q. Example Data Comparison :

ParameterStudy A (IC50) Study B (IC50)
COX-2 Inhibition (nM)12 ± 1.545 ± 3.2
Solubility (mg/mL, PBS)0.80.3

Resolution : Re-test under identical buffer conditions (pH 7.4, 25°C) and validate target engagement via SPR (surface plasmon resonance).

Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine at C3, methoxy at C4). Look for characteristic shifts:
    • Pyridazinone NH : δ 10.2–11.5 ppm (DMSO-d6) .
    • Sulfonamide SO2 : δ 3.3–3.7 ppm (1H) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C21H21FN4O3S requires m/z 428.1274 [M+H]+) .
  • HPLC Purity : Use a C18 column (ACN/water gradient) to ensure ≥95% purity; impurities may include unreacted sulfonyl chloride or ethyl linker byproducts .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME predict logP (target ~2.5–3.5 for blood-brain barrier penetration) and metabolic sites. The methoxy group reduces CYP3A4-mediated oxidation .
  • Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., COX-2) to identify critical residues (e.g., Arg120, Tyr355) for hydrogen bonding with the sulfonamide group .
  • QSAR Models : Correlate structural features (e.g., fluorine electronegativity) with bioactivity using datasets from and .

Q. Optimization Strategy :

Replace the ethyl linker with a polyethylene glycol (PEG) spacer to enhance solubility .

Introduce a trifluoromethyl group at the pyridazinone C5 to improve metabolic stability .

Basic Question: What are the compound’s solubility and stability profiles under physiological conditions?

Answer:

  • Solubility :
    • Aqueous (PBS) : 0.5–1.2 mg/mL at pH 7.4, enhanced by the methoxy group’s hydrophilicity .
    • DMSO : >50 mg/mL, suitable for in vitro assays .
  • Stability :
    • Photostability : Degrades by 15% after 24h under UV light; store in amber vials .
    • Thermal Stability : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action when initial target validation assays yield ambiguous results?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to identify off-target interactions .
  • CRISPR-Cas9 Screening : Knock out putative targets (e.g., COX-2, carbonic anhydrase IX) in cell lines and assess viability changes .
  • Metabolomic Profiling : Compare treated vs. untreated cells via LC-MS to detect pathway perturbations (e.g., prostaglandin synthesis for COX-2) .

Contingency Plan : If target ambiguity persists, employ fragment-based drug discovery (FBDD) to identify binding motifs .

Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Toxicity Data : Limited in vivo data; assume acute toxicity (LD50 ~200 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize sulfonamide residues with 1M NaOH before disposal .

Advanced Question: How can structural analogs of this compound be systematically evaluated to establish a structure-activity relationship (SAR)?

Answer:

  • Analog Library Design :
    • Variations : Modify the methoxy group (e.g., ethoxy, hydroxyl), pyridazinone substituents (e.g., Cl, Br), or sulfonamide linker length .
  • High-Throughput Screening (HTS) : Test 100+ analogs in parallel using fluorescence polarization assays for target binding .
  • Data Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values for substituents) with activity .

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